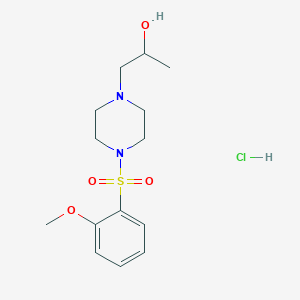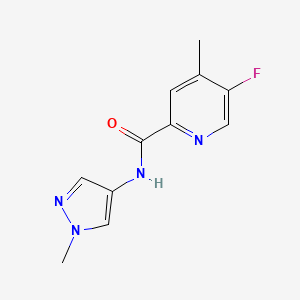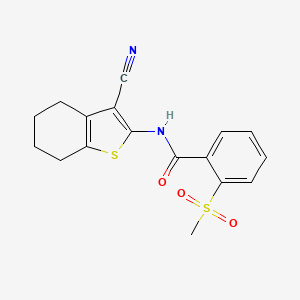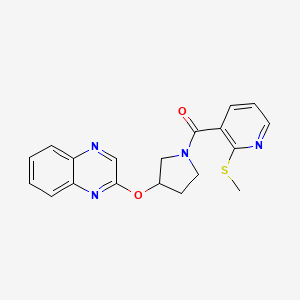
(2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is an intriguing organic molecule
作用機序
Target of Action
The compound contains a quinoxaline moiety, which is a type of nitrogen-rich heterocycle. Quinoxaline derivatives have been studied for their potential antiviral and antimicrobial activities . They may interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone can involve multi-step organic synthesis methods:
Formation of the Pyridine Ring: : Pyridine synthesis may be achieved through a Hantzsch pyridine synthesis or similar strategies.
Thioether Formation: : Introducing the methylthio group at the 2-position of the pyridine ring can be done via thiolation reactions, possibly using methylthiolating agents.
Coupling with Quinoxaline and Pyrrolidine: : The quinoxalin-2-yloxy and pyrrolidin-1-yl groups can be introduced through nucleophilic aromatic substitution and reductive amination, respectively.
Final Assembly: : The final step may involve coupling the intermediate products to form the complete molecule under specific reaction conditions, using appropriate catalysts and solvents.
Industrial Production Methods
While detailed industrial methods might be proprietary, scalable syntheses often use batch processes, flow chemistry, or catalytic methods to ensure high yield and purity. Optimizing reaction conditions for temperature, pressure, and reagent concentration is crucial in an industrial setting.
化学反応の分析
Types of Reactions
The compound can undergo a variety of reactions due to its functional groups:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The primary products of these reactions include oxidized sulfoxides/sulfones, reduced alcohol derivatives, and substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology
The compound's unique structure might interact with biological macromolecules, suggesting potential as a molecular probe or in drug design.
Medicine
In medicinal chemistry, the compound could be explored for its biological activity, possibly leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might find use in materials science, particularly in the design of new polymers or as a catalyst in chemical processes.
類似化合物との比較
Similar compounds include those with related functional groups or structures, such as:
(2-Pyridyl)methanone: derivatives
Pyrrolidine: analogs
Quinoxaline: -based compounds
What sets (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of these groups, which can result in distinct chemical properties and biological activities.
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-26-18-14(5-4-9-20-18)19(24)23-10-8-13(12-23)25-17-11-21-15-6-2-3-7-16(15)22-17/h2-7,9,11,13H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDSXHAWDBPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
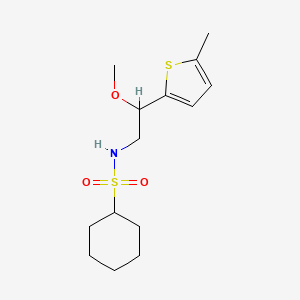
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
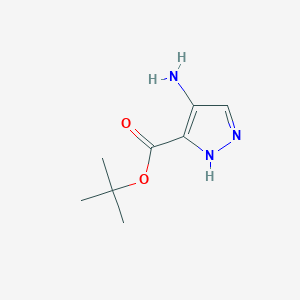
phenyl]ethylidene})amine](/img/structure/B2963538.png)
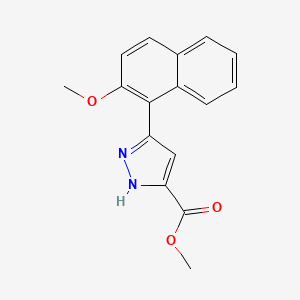
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
![1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2963542.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)
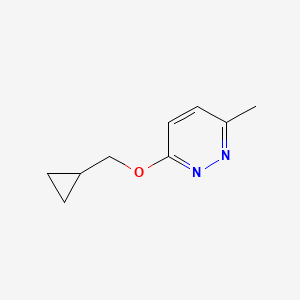
![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)
![1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2963550.png)
